5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-fluorophenyl)-2,3-dihydro-1H-pyrrol-3-one
Overview
Description
Preparation Methods
The synthesis of WAY-353890 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of WAY-353890 is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Functional group introduction: Specific functional groups are introduced to the core structure through reactions such as halogenation, amination, and cyclization.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Industrial production methods for WAY-353890 may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring consistent quality and yield.
Chemical Reactions Analysis
WAY-353890 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in WAY-353890.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents into the compound.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-353890 has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in cancer research due to its inhibitory effects on protein kinase FGFR1.
Biology: WAY-353890 is used in biological studies to investigate the role of FGFR1 in various cellular processes.
Chemistry: The compound serves as a valuable tool in chemical research for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
WAY-353890 exerts its effects by inhibiting the activity of protein kinase FGFR1 . The compound binds to the active site of FGFR1, preventing the phosphorylation of downstream signaling proteins. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, making WAY-353890 a potential candidate for cancer therapy.
Comparison with Similar Compounds
WAY-353890 can be compared with other FGFR1 inhibitors, such as:
PD173074: Another FGFR1 inhibitor with a similar mechanism of action.
AZD4547: A selective FGFR1 inhibitor used in cancer research.
BGJ398: An FGFR1 inhibitor with applications in cancer therapy.
The uniqueness of WAY-353890 lies in its specific chemical structure and its potential for selective inhibition of FGFR1, which may offer advantages in terms of efficacy and safety compared to other inhibitors.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-5-imino-2H-pyrrol-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O/c18-10-5-7-11(8-6-10)22-9-14(23)15(16(22)19)17-20-12-3-1-2-4-13(12)21-17/h1-8,19,23H,9H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXFWZHRLGPWHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135906 | |
Record name | 5-Amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901135906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459137-97-4 | |
Record name | 5-Amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901135906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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